molecular formula C15H13ClN2O5 B5103074 N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide

Cat. No. B5103074
M. Wt: 336.72 g/mol
InChI Key: TVOIZNASHKTGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide, also known as CNDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNDB is a derivative of the benzamide family and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects, including:
1. Anti-cancer properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
3. Anti-inflammatory properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to reduce inflammation and alleviate symptoms of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. Wide range of applications: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide can be used in various fields of research, including cancer research, neurology, and inflammation research.
2. High potency: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is a highly potent compound, which means that small amounts can be used in experiments.
Some of the limitations of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide include:
1. Limited solubility: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has limited solubility in water, which can make it difficult to use in certain experiments.
2. Potential toxicity: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to be toxic in some studies, which means that caution should be exercised when using it in experiments.

Future Directions

There are several future directions for research involving N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide. Some of the areas that could be explored include:
1. Development of new cancer therapies: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has shown promise as a potential cancer therapy, and further research could lead to the development of new treatments.
2. Investigation of its potential in treating other neurological disorders: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess neuroprotective properties, and further research could investigate its potential in treating other neurological disorders.
3. Development of new anti-inflammatory drugs: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-inflammatory properties, and further research could lead to the development of new anti-inflammatory drugs.
In conclusion, N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide is a valuable compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects makes it a valuable tool for researchers in various fields. While it has some limitations, further research could lead to the development of new treatments for cancer, neurological disorders, and inflammatory disorders.

Synthesis Methods

The synthesis of N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of the intermediate product, which is then purified and subjected to further reactions to obtain the final product, N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been used include:
1. Cancer Research: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-cancer properties and has been used in various studies to investigate its potential as a cancer therapy.
2. Neurological Disorders: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess neuroprotective properties and has been used in various studies to investigate its potential in treating neurological disorders such as Alzheimer's disease.
3. Anti-Inflammatory Properties: N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide has been shown to possess anti-inflammatory properties and has been used in various studies to investigate its potential in treating inflammatory disorders.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-12-5-4-10(18(20)21)8-11(12)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOIZNASHKTGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.